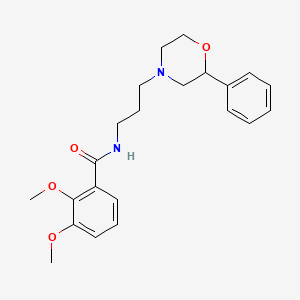

2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide

Descripción

2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted aromatic ring and a tertiary amine side chain containing a 2-phenylmorpholine moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or epigenetic enzymes .

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-26-19-11-6-10-18(21(19)27-2)22(25)23-12-7-13-24-14-15-28-20(16-24)17-8-4-3-5-9-17/h3-6,8-11,20H,7,12-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAVMGVLKYBTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 3-(2-phenylmorpholino)propylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with 3-(2-phenylmorpholino)propylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive molecules.

Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.

Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholino and phenyl groups allows for specific interactions with biological macromolecules, influencing pathways related to oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Receptor Binding: The morpholino-propyl group in the target compound may enhance binding to receptors requiring bulky, polar substituents (e.g., dopamine or serotonin receptors) compared to UYALEN’s p-tolyl group, which lacks hydrogen-bonding capability . Fallypride and raclopride feature pyrrolidine-based side chains critical for dopamine receptor affinity.

Metabolic Stability: Morpholino rings are less prone to oxidative metabolism than pyrrolidine or allyl groups (e.g., in fallypride), suggesting improved in vivo stability for the target compound .

Crystallographic and Supramolecular Features: UYALEN forms weaker intermolecular hydrogen bonds (C–H···O) compared to the target compound, where the morpholino group may participate in stronger N–H···O interactions, influencing solubility and crystal packing .

Pharmacological and Functional Comparisons

- Radiopharmaceuticals: [18F]Fallypride and [11C]raclopride are used in positron emission tomography (PET) for dopamine receptor imaging. The target compound’s morpholino group could be explored for similar applications but may require fluorination at the propyl chain (e.g., 5-fluoropropyl substitution) to enable radiolabeling .

Epigenetic Modulation :

- The KDM5A inhibitor PBIT contains a benzisothiazol-3-one moiety, while the target compound’s dimethoxybenzamide scaffold could be modified with triazine or urea groups (see ) to target histone demethylases .

Actividad Biológica

2,3-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups and a morpholine substituent. Its molecular formula is , with a molecular weight of approximately 390.50 g/mol.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 28 |

| Escherichia coli | 40 µg/mL | 26 |

| Pseudomonas aeruginosa | 60 µg/mL | 24 |

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents, particularly against resistant strains .

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity tests. The results indicated that it possesses moderate antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

- DPPH Scavenging Activity : The compound exhibited an IC50 value of 120 µg/mL, comparable to ascorbic acid (IC50 = 100 µg/mL).

- Total Antioxidant Capacity : The total antioxidant capacity was measured using the phosphomolybdenum method, yielding a value of 0.45 mmol TE/g.

These results underscore the potential of this compound in therapeutic applications aimed at oxidative stress .

3. Anticancer Activity

In vitro studies have demonstrated that 2,3-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzamide exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT116 | 12 | Cell cycle arrest at G2/M phase |

| PC3 | 18 | Inhibition of proliferation |

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cell lines. These findings suggest its potential as an anticancer agent .

Case Studies

Case Study: Efficacy Against Drug-Resistant Bacteria

A recent case study investigated the efficacy of the compound against drug-resistant Staphylococcus aureus strains. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its utility in treating chronic infections caused by resistant pathogens .

Case Study: Antioxidant Potential in Neuroprotection

Another study assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neurotoxicity. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative damage markers, highlighting its potential for neuroprotective applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.